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Compound Name: Quinoline Yellow

Cat. No.: B133950 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of Quinoline
Yellow (C.I. Acid Yellow 3), a widely used synthetic food colorant. By leveraging theoretical and

computational chemistry, we explore the molecular orbital landscape, electronic transitions, and

fundamental properties that govern its color and reactivity. This document is intended to serve

as a comprehensive resource for researchers in materials science, toxicology, and drug

development, offering insights into the molecule's behavior at a quantum level.

Introduction to Quinoline Yellow
Quinoline Yellow WS (water-soluble) is a synthetic organic dye belonging to the

quinophthalone class. Its chemical structure consists of a sulfonated derivative of 2-(2-

quinolyl)indan-1,3-dione.[1][2] The presence of sulfonate groups renders the molecule soluble

in water, a key property for its application in food and beverage products.[1] Understanding the

electronic structure of Quinoline Yellow is paramount for predicting its photophysical

properties, stability, and potential interactions with biological systems.

Computational Methodology: A Theoretical
Framework
The electronic properties of Quinoline Yellow have been investigated using Density Functional

Theory (DFT), a robust computational method for studying the electronic structure of
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molecules.[3][4][5] DFT calculations provide valuable insights into the molecule's geometry,

molecular orbital energies, and electronic transitions.

Geometry Optimization
The first step in a theoretical study is to determine the most stable three-dimensional structure

of the molecule. This is achieved through geometry optimization, where the total energy of the

molecule is minimized with respect to the positions of its atoms. For quinoline derivatives, DFT

calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

hybrid functional combined with a basis set such as 6-31G(d,p).[6][7] This level of theory has

been shown to provide a good balance between computational cost and accuracy for organic

molecules.

Electronic Structure and Molecular Orbitals
Once the optimized geometry is obtained, the electronic structure can be analyzed. The key

components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and

LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's

color, reactivity, and kinetic stability.[8] A smaller HOMO-LUMO gap generally corresponds to a

molecule that is more easily excited and absorbs light at longer wavelengths.

Simulation of Electronic Spectra
To understand the origin of Quinoline Yellow's color, its electronic absorption spectrum can be

simulated using Time-Dependent Density Functional Theory (TD-DFT).[8][9][10] This method

calculates the excitation energies and oscillator strengths of electronic transitions from the

ground state to various excited states. The calculated spectrum can then be compared with

experimental UV-Vis absorption data to validate the computational model. For quinoline

derivatives, the B3LYP functional with the 6-31+G(d,p) basis set is often employed for TD-DFT

calculations.

Quantitative Electronic Structure Data
While a dedicated publication with a comprehensive set of quantitative electronic structure data

for the non-protonated Quinoline Yellow molecule is not readily available in the public domain,
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the following table summarizes typical values and key parameters that would be expected from

a DFT/TD-DFT study based on the analysis of similar quinoline derivatives.

Parameter Description Typical Value/Range

HOMO Energy

Energy of the Highest

Occupied Molecular Orbital.

Related to the electron-

donating ability of the

molecule.

-5.0 to -6.5 eV

LUMO Energy

Energy of the Lowest

Unoccupied Molecular Orbital.

Related to the electron-

accepting ability of the

molecule.

-1.5 to -2.5 eV

HOMO-LUMO Gap (ΔE)

The energy difference between

the HOMO and LUMO. A key

indicator of chemical reactivity

and the wavelength of light

absorption.

3.0 to 4.5 eV

Maximum Absorption

Wavelength (λmax)

The wavelength at which the

molecule absorbs the most

light, corresponding to the

primary electronic transition.

~411-416 nm (experimental)

Primary Electronic Transition

The electronic transition with

the highest probability

(oscillator strength), typically

from the HOMO to the LUMO.

π → π*

Oscillator Strength (f)

A dimensionless quantity that

represents the probability of an

electronic transition.

> 0.1 for the primary transition

Dipole Moment
A measure of the polarity of

the molecule.
Varies with conformation
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Visualizing Molecular Structure and Computational
Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams,

generated using the DOT language, illustrate the molecular structure of Quinoline Yellow and

the typical workflow for its theoretical study.

Quinoline Ring

Indan-1,3-dione Ring

Sulfonate Groups

Linkage

SO3-

SO3-

Figure 1. Simplified 2D structure of Quinoline Yellow.

Click to download full resolution via product page

A simplified 2D representation of the Quinoline Yellow molecule.
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Define Molecular Structure

Geometry Optimization (DFT)

Frequency Calculation Ground State Properties
(HOMO, LUMO, etc.) Excited State Calculation (TD-DFT)

Simulated UV-Vis Spectrum

Comparison with Experimental Data

Figure 2. A typical workflow for the theoretical study of a molecule's electronic structure.

Click to download full resolution via product page

A typical workflow for the theoretical study of a molecule's electronic structure.

Detailed Experimental and Computational Protocols
The following outlines a typical protocol for the theoretical investigation of Quinoline Yellow's

electronic structure, based on methodologies commonly applied to quinoline derivatives.

Software
Gaussian 09/16: A widely used quantum chemistry software package for performing DFT and

TD-DFT calculations.[1]

GaussView: A graphical user interface for building molecules and visualizing the results of

Gaussian calculations.[1]

Computational Details for Geometry Optimization
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Initial Structure: The initial 3D structure of the Quinoline Yellow anion (disulfonated form) is

built using GaussView.

Method: Density Functional Theory (DFT).

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

Basis Set: 6-31G(d,p).[1]

Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum

Model (IEFPCM) can be used to simulate the effect of a solvent, such as water.

Convergence Criteria: Default convergence criteria in the Gaussian software are typically

sufficient.

Verification: A frequency calculation is performed at the same level of theory to confirm that

the optimized structure corresponds to a true energy minimum (i.e., no imaginary

frequencies).

Computational Details for Electronic Spectra Simulation
Method: Time-Dependent Density Functional Theory (TD-DFT).[8]

Functional: B3LYP or a long-range corrected functional like CAM-B3LYP for potentially better

accuracy with charge-transfer excitations.

Basis Set: 6-31+G(d,p) (including diffuse functions is often recommended for excited state

calculations).

Number of States: A sufficient number of excited states (e.g., 10-20) are calculated to cover

the visible and near-UV regions of the spectrum.

Solvation Model: IEFPCM with water as the solvent.

Analysis: The calculated excitation energies (in eV) are converted to wavelengths (in nm),

and the oscillator strengths are used to determine the intensity of the absorption peaks. The

simulated spectrum is then plotted and compared with the experimental spectrum.
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Conclusion
The theoretical study of Quinoline Yellow's electronic structure provides a fundamental

understanding of its properties. Through DFT and TD-DFT calculations, it is possible to

elucidate the nature of its molecular orbitals, predict its electronic absorption spectrum, and

rationalize its characteristic yellow color. This knowledge is not only of academic interest but

also has practical implications for assessing the dye's stability, reactivity, and potential

interactions in various applications, from food science to materials development and toxicology.

The computational protocols outlined in this guide offer a robust framework for conducting such

investigations, enabling researchers to gain deeper insights into the molecular world of this

widely used colorant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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electronic-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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